molecular formula C9H9N3O2 B1404792 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1427460-99-8

4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1404792
M. Wt: 191.19 g/mol
InChI Key: JIWJSCSTMWBREX-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolone with a methoxyphenyl group. Triazolones are a class of organic compounds that contain a five-membered aromatic ring with three nitrogen atoms. The methoxyphenyl group suggests that this compound may have properties similar to other methoxyphenyl compounds, which are often used in the development of pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Methoxyphenyl groups can participate in a variety of chemical reactions, particularly if the compound is exposed to conditions that can break the ether bond .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate” has been synthesized and studied for its potential as an anticancer agent .
    • Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
    • Results : The compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for breast cancer. This suggests that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
  • Scientific Field: Biochemistry

    • Application : “3-(4-Hydroxy-3-methoxyphenyl)propionic acid” is a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee .
    • Methods of Application : The compound can be used to inhibit prostaglandin E(2) production .
    • Results : The compound has shown high antioxidant activity and can be used as a biomarker for coffee consumption .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on elucidating the properties and potential applications of this compound. This could include studying its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

4-(3-methoxyphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-4-2-3-7(5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWJSCSTMWBREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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